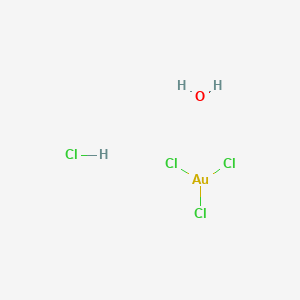
Ethacrynic Acid Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .
Molecular Structure Analysis
EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .
Chemical Reactions Analysis
Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Scientific Research Applications
Anticancer Agent
Ethacrynic Acid Epoxide has been studied for its potential as an anticancer agent . In one study, new Ethacrynic Acid derivatives containing nitrogen heterocyclic, urea, or thiourea moieties were synthesized and screened for their anti-proliferative activity against two different cancer cell lines, namely, HL60 (promyelocytic leukaemia) and HCT116 (human colon carcinoma) . The results revealed that these compounds exhibit potent anti-proliferative activity .
Design and Synthesis of New Derivatives
The design and synthesis of new Ethacrynic Acid derivatives is another area of research . These derivatives are obtained by the double modulation of the carboxylic acid moiety and the aromatic ring with the aim to increase the chemical reactivity of Michael acceptor of Ethacrynic Acid . These modifications have been found to improve the antiproliferative activities .
Inhibition of Na-K-2Cl Cotransporter
Ethacrynic Acid is known to inhibit the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and muculo dens . This property is clinically used for the treatment of edema caused by excessive body fluid .
Drug Repurposing
Given its various properties, Ethacrynic Acid is a promising candidate for drug repurposing . This involves finding new uses for an existing drug, which can be a cost-effective and time-saving approach to drug development .
Mechanism of Action
Target of Action
Ethacrynic Acid Epoxide primarily targets the symport of sodium, potassium, and chloride in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of fluid and electrolyte balance in the body .
Mode of Action
Ethacrynic Acid Epoxide inhibits the symport of sodium, potassium, and chloride. This inhibition results in the excretion of these ions, leading to increased urinary output and a reduction in extracellular fluid . This action classifies Ethacrynic Acid Epoxide as a loop or high ceiling diuretic .
Biochemical Pathways
The primary biochemical pathway affected by Ethacrynic Acid Epoxide is the ion transport pathway in the renal tubules. By inhibiting the symport of sodium, potassium, and chloride, Ethacrynic Acid Epoxide disrupts the reabsorption of these ions, leading to their excretion . This action can have downstream effects on the body’s fluid balance and blood pressure .
Pharmacokinetics
The pharmacokinetics of Ethacrynic Acid Epoxide are characterized by its action on the renal tubules. The urinary output resulting from its use is usually dose-dependent and related to the magnitude of fluid accumulation . .
Result of Action
The primary result of Ethacrynic Acid Epoxide’s action is an increase in urinary output and a reduction in extracellular fluid . This can lead to the alleviation of symptoms associated with conditions like congestive heart failure, liver cirrhosis, and renal disease, where fluid accumulation is a problem .
Safety and Hazards
EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Ethacrynic Acid Epoxide can be achieved through the epoxidation of Ethacrynic Acid.", "Starting Materials": ["Ethacrynic Acid", "Hydrogen Peroxide", "Acetic Acid", "Sodium Acetate", "Sodium Hydroxide"], "Reaction": [ "Step 1: Dissolve Ethacrynic Acid (1 equivalent) in Acetic Acid and add Sodium Acetate (2 equivalents) and Hydrogen Peroxide (3 equivalents) slowly with stirring.", "Step 2: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours.", "Step 3: Cool the reaction mixture and add Sodium Hydroxide solution to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain Ethacrynic Acid Epoxide as a yellow solid." ] } | |
CAS RN |
27223-10-5 |
Product Name |
Ethacrynic Acid Epoxide |
Molecular Formula |
CHClO |
Molecular Weight |
319.14 |
synonyms |
[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)